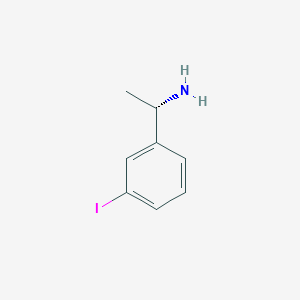![molecular formula C17H13NO2S B15330204 Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
Benzo[d]thiazol-2-ylmethyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-ylmethyl cinnamate is a compound that combines the structural features of benzothiazole and cinnamate. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while cinnamate is derived from cinnamic acid, a naturally occurring aromatic acid. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl cinnamate typically involves the reaction of benzothiazole derivatives with cinnamic acid or its derivatives. One common method is the esterification reaction between benzothiazole-2-methanol and cinnamic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the cinnamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or cinnamate moieties.
Reduction: Reduced forms of the benzothiazole or cinnamate moieties.
Substitution: Substituted benzothiazole or cinnamate derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl cinnamate can be compared with other benzothiazole and cinnamate derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their substituents and biological activities.
Cinnamate Derivatives: Compounds such as methyl cinnamate and ethyl cinnamate share the cinnamate moiety but differ in their ester groups and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features of benzothiazole and cinnamate, which may confer distinct biological activities and applications compared to its individual components or other similar compounds.
Conclusion
This compound is a compound of significant interest due to its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, highlighting its versatility and potential for further research and development.
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2S/c19-17(11-10-13-6-2-1-3-7-13)20-12-16-18-14-8-4-5-9-15(14)21-16/h1-11H,12H2/b11-10+ |
InChI Key |
QTGSIECPXQDTFE-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



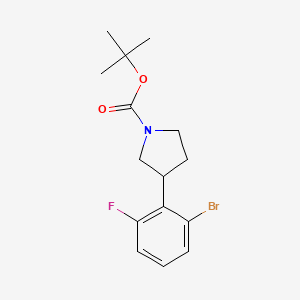
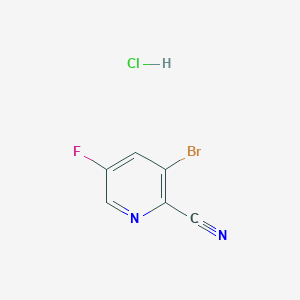

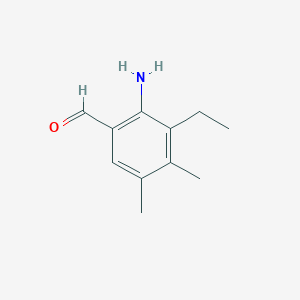
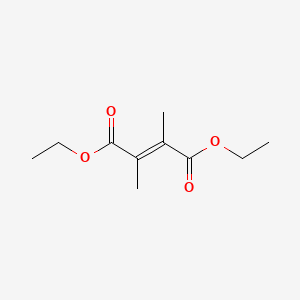
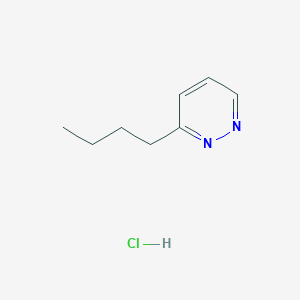
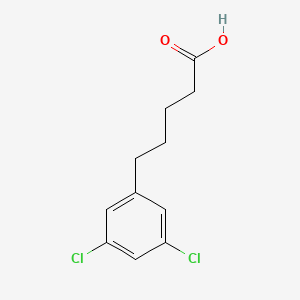
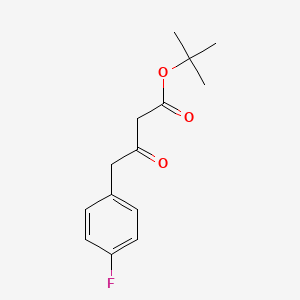
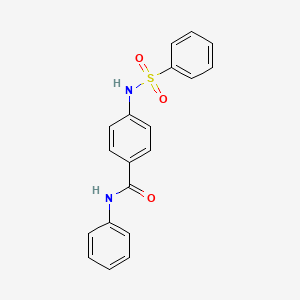
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
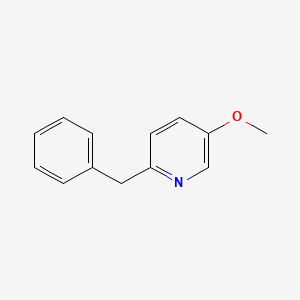
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
